2-(3-(thiophen-3-yl)-1H-1,2,4-triazol-5-yl)acetic acid
Description
Properties
IUPAC Name |
2-(3-thiophen-3-yl-1H-1,2,4-triazol-5-yl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3O2S/c12-7(13)3-6-9-8(11-10-6)5-1-2-14-4-5/h1-2,4H,3H2,(H,12,13)(H,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNRKMQHLWSLBBJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC=C1C2=NNC(=N2)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Stepwise Synthesis via Hydrazide Intermediates
One established approach involves the synthesis of hydrazide intermediates followed by cyclization to form the triazole ring, then functionalization to introduce the acetic acid group.
Initial Step: Preparation of thiophen-3-ylmethyl-substituted precursors such as isopropyl 2-((3-(thiophen-2-ylmethyl)-1H-1,2,4-triazol-5-yl)thio)acetate. These are synthesized and purified by recrystallization to a purity ≥ 98%.
Hydrazide Formation: Reaction of the precursor ester with hydrazine hydrate in refluxing propan-2-ol for 3–4 hours yields 2-((3-(thiophen-2-ylmethyl)-1H-1,2,4-triazol-5-yl)thio)acetohydrazide as a bright yellow powder with yields around 70–72%.
Cyclization and Functionalization: Subsequent reaction with various aldehydes in acetic acid under reflux leads to formation of substituted triazole derivatives. The final acetic acid functionality can be introduced or revealed by hydrolysis or oxidation steps.
Purification: The products are typically purified by recrystallization from solvents such as acetic acid, methanol, or propan-2-ol.
Table 1: Key Reaction Conditions and Yields for Hydrazide Route
| Step | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|
| Ester to hydrazide | Hydrazine hydrate, reflux in propan-2-ol | 70–72 | 3–4 h reflux, bright yellow solid |
| Hydrazide to triazole derivative | Aldehyde, acetic acid, reflux | ~70 | Variety of aldehydes used |
| Purification | Recrystallization (acetic acid/propan-2-ol) | — | High purity (>98%) achieved |
This method is supported by spectral characterization including ^1H-NMR and mass spectrometry confirming structure and purity.
Continuous-Flow Synthesis of Triazole Acetic Acids
A modern and sustainable method involves continuous-flow synthesis, which offers improved safety, higher yields, and environmental benefits.
Process Description: The triazole ring is constructed under continuous-flow conditions in a one-pot sequence, avoiding isolation of intermediates. This method is metal-free and atom economical.
Advantages: Compared to batch synthesis, flow chemistry allows better control of highly energetic intermediates, reduces reaction times, and eliminates chromatography steps.
Applicability: The method has been demonstrated for various 1,2,4-triazole acetic acids, including methyl-substituted analogs, suggesting potential adaptation for thiophene-substituted derivatives.
Table 2: Features of Continuous-Flow Synthesis
| Feature | Description |
|---|---|
| Reactor Type | Continuous-flow microreactor |
| Reaction Mode | One-pot, metal-free |
| Yield Improvement | Higher than batch methods |
| Environmental Impact | Reduced waste, no chromatography |
| Intermediate Handling | Safe control of energetic species |
This approach represents a promising direction for efficient synthesis of this compound analogs.
One-Pot Synthesis via Acylation and Heterocyclization
Another synthetic strategy involves a “one-pot” process starting from substituted hydrazinoquinazolines or 2-aminobenzonitriles:
Acylation: Substituted hydrazinoquinazolines are acylated with acyl chlorides in glacial acetic acid with sodium acetate at low temperatures (0–5 °C).
Heterocyclization: The reaction mixture is refluxed for 1.5–3 hours, with water removal via Dean–Stark apparatus to drive cyclization forming the triazole ring.
Ring Opening and Hydrolysis: After solvent removal, methanol, water, and concentrated HCl are added, and refluxed to open the triazoloquinazoline ring, yielding the target triazole derivative.
Isolation: The product precipitates upon adjusting pH with sodium acetate solution and is purified by crystallization from methanol or propan-2-ol.
Yields: This method achieves near-quantitative yields (~98%) for various substituted triazoles.
Table 3: One-Pot Synthesis Parameters
| Step | Conditions | Outcome |
|---|---|---|
| Acylation | Acyl chloride, sodium acetate, acetic acid, 0–5 °C | Formation of hydrazide intermediate |
| Reflux and water removal | 1.5–3 h reflux, Dean–Stark trap | Cyclization to triazole ring |
| Hydrolysis | Methanol/water/HCl reflux 1 h | Ring opening, triazole formation |
| Precipitation & purification | pH adjustment to 4–5, filtration, recrystallization | High purity product |
This versatile method is supported by comprehensive physicochemical characterization including LC-MS, ^1H and ^13C NMR, and elemental analysis.
Comparative Analysis of Preparation Methods
| Aspect | Hydrazide Route | Continuous-Flow Synthesis | One-Pot Acylation/Heterocyclization |
|---|---|---|---|
| Reaction Complexity | Multi-step, batch | One-pot, continuous | One-pot, batch |
| Yield | Moderate (~70%) | High (improved over batch) | Very high (~98%) |
| Purification | Recrystallization | No chromatography needed | Recrystallization |
| Environmental Impact | Moderate solvent and reagent use | Environmentally benign | Moderate |
| Scalability | Moderate | High | Moderate to high |
| Applicability to Thiophene Derivatives | Demonstrated | Potential, needs adaptation | Demonstrated |
Summary of Research Findings
The hydrazide intermediate method is well-documented and reliable for synthesizing thiophene-substituted 1,2,4-triazoles with acetic acid groups, with detailed spectral data confirming product identity and purity.
Continuous-flow synthesis offers a sustainable and efficient alternative, enabling safer handling of intermediates and higher yields, though specific application to thiophen-3-yl derivatives requires further validation.
The one-pot acylation and heterocyclization method provides a high-yielding, streamlined process with broad substrate scope and excellent purity, verified by multiple analytical techniques.
Chemical Reactions Analysis
Types of Reactions
2-(3-(thiophen-3-yl)-1H-1,2,4-triazol-5-yl)acetic acid undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Amines, alcohols
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Dihydrotriazoles
Substitution: Amides, esters
Scientific Research Applications
The compound 2-(3-(thiophen-3-yl)-1H-1,2,4-triazol-5-yl)acetic acid has garnered attention in scientific research due to its diverse applications, particularly in medicinal chemistry, agriculture, and material science. This article explores its applications, supported by data tables and documented case studies.
Medicinal Chemistry
The compound has shown promising antimicrobial and anticancer activities:
- Antimicrobial Activity : Studies indicate that the triazole moiety can inhibit the synthesis of ergosterol, a crucial component of fungal cell membranes. This mechanism makes it a candidate for antifungal drug development. For instance, derivatives of triazole have been reported to exhibit significant activity against various fungi and bacteria, demonstrating lower Minimum Inhibitory Concentrations (MICs) compared to traditional antibiotics .
- Anticancer Activity : Research has suggested that this compound may induce apoptosis in cancer cells by targeting key signaling pathways such as PI3K/Akt/mTOR. A study on related triazole derivatives demonstrated notable anti-tumor activity against cell lines like A549 and MCF-7, with effective inhibition at low concentrations .
Agricultural Applications
In agriculture, compounds with triazole structures are often used as fungicides. The thiophene ring enhances the biological activity of these compounds against plant pathogens. Research indicates that derivatives of this compound can protect crops from fungal infections while being less harmful to beneficial organisms .
Material Science
In material science, the unique electronic properties of thiophene and triazole rings make them suitable for applications in organic electronics and photovoltaic devices. The incorporation of this compound into polymer matrices has been shown to improve conductivity and stability under operational conditions .
Case Study 1: Antimicrobial Efficacy
A study published in a peer-reviewed journal evaluated the antimicrobial efficacy of various triazole derivatives, including this compound. The results indicated that this compound exhibited significant inhibitory effects against Candida albicans and Staphylococcus aureus with MIC values lower than those of standard antifungal agents like fluconazole .
Case Study 2: Anticancer Properties
Another investigation focused on the anticancer properties of the compound against breast cancer cell lines (MCF-7). The study found that treatment with this compound resulted in a dose-dependent decrease in cell viability and increased markers of apoptosis compared to untreated controls .
Mechanism of Action
The mechanism of action of 2-(3-(thiophen-3-yl)-1H-1,2,4-triazol-5-yl)acetic acid involves its interaction with specific molecular targets and pathways:
Anti-inflammatory Activity: The compound inhibits the production of pro-inflammatory cytokines by modulating the NF-κB signaling pathway.
Antimicrobial Activity: It disrupts bacterial cell wall synthesis by inhibiting key enzymes involved in the process.
Anticancer Activity: The compound induces apoptosis in cancer cells by activating the intrinsic apoptotic pathway.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Modifications and Physicochemical Properties
The compound’s activity and properties are highly sensitive to substitutions on the triazole ring and the attached aromatic/heteroaromatic groups. Below is a comparative analysis with key analogs:
Key Observations:
- Electronic Effects : The thiophene substituent in the target compound introduces electron-rich sulfur atoms, enhancing π-π stacking interactions compared to phenyl analogs .
- Polarity: The amino-substituted analog (logP = -0.3) exhibits higher hydrophilicity, favoring solubility in aqueous environments, whereas tert-butylphenyl derivatives (logP = 3.5) are more lipophilic, ideal for membrane penetration.
- Bioactivity : Benzodioxol-containing analogs demonstrate broad-spectrum antifungal and anticancer activity, likely due to enhanced redox modulation .
Pharmacological Activity Comparison
- Analgesic and CNS Effects : Potassium salts of thiophen-2-ylmethyl triazole derivatives (e.g., potassium 2-((3-(thiophen-2-ylmethyl)-1H-1,2,4-triazol-5-yl)thio)acetate) exhibit 6.32% higher actoprotective activity than riboxin, a reference drug, attributed to thiophene’s role in stabilizing free radicals . Sodium or morpholine salts of the same core show reduced efficacy, emphasizing cation-dependent bioactivity .
- Antimicrobial Activity : 2,4- and 3,4-dimethoxyphenyl-substituted triazole-thioacetic acids demonstrate MIC values < 1 µg/mL against Candida albicans and Staphylococcus aureus, outperforming thiophene analogs in antifungal potency .
- Enzyme Inhibition : The tert-butylphenyl analog (CAS: 194419-32-4) inhibits acetolactate synthase (ALS), a key enzyme in plant biosynthesis, with IC₅₀ = 0.8 µM , making it a potent herbicide .
Biological Activity
2-(3-(thiophen-3-yl)-1H-1,2,4-triazol-5-yl)acetic acid is a compound of interest due to its potential biological activities, particularly in antimicrobial and anticancer research. This article synthesizes current findings on its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be described as follows:
- Molecular Formula : C₉H₈N₄OS
- Molecular Weight : 222.27 g/mol
- IUPAC Name : this compound
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of compounds related to this compound. In particular, derivatives of triazole have shown significant activity against various strains of bacteria, including Staphylococcus aureus.
Table 1: Antimicrobial Activity of Related Compounds
| Compound | MIC (μM) | MBC (μM) | Bactericidal/Bacteriostatic |
|---|---|---|---|
| 2.26 | 12.4 | 24.8 | Bactericidal |
| 2.35 | 6.1 | 48.0 | Bactericidal |
| Ciprofloxacin | 4.7 | 9.6 | Bactericidal |
In a study analyzing several synthesized triazole-based compounds, it was found that those with thiophene rings exhibited enhanced antibacterial activity compared to others without this moiety .
Anticancer Activity
The anticancer potential of triazole derivatives has also been explored. The mechanism often involves the induction of apoptosis in cancer cells through the modulation of specific signaling pathways.
Case Study:
A recent investigation into the anticancer effects of triazole compounds demonstrated that certain derivatives could significantly inhibit the growth of cancer cell lines by inducing programmed cell death. The study reported that compounds similar to this compound showed IC50 values in the low micromolar range against various cancer types .
Structure-Activity Relationship (SAR)
The SAR analysis indicates that modifications on the thiophene and triazole rings can significantly affect biological activity. For instance:
- Substituents on the Thiophene Ring : The presence of electron-donating groups enhances antimicrobial activity.
- Positioning of Functional Groups : The introduction of halogens at specific positions on the phenyl or thiophene rings can either enhance or diminish activity depending on their electronic nature and steric effects .
The biological mechanisms through which these compounds exert their effects include:
- Inhibition of Cell Wall Synthesis : Similar to β-lactam antibiotics, some triazole derivatives interfere with bacterial cell wall formation.
- Induction of Apoptosis : In cancer cells, these compounds may activate caspase pathways leading to cell death.
Q & A
Q. What are the common synthetic routes for preparing 2-(3-(thiophen-3-yl)-1H-1,2,4-triazol-5-yl)acetic acid?
The compound is typically synthesized via cyclocondensation reactions. A widely used method involves refluxing thiophene-containing precursors with hydrazine hydrate in propan-2-ol, followed by acidification to yield the triazole-acetic acid core. Microwave-assisted synthesis has been employed to enhance reaction efficiency and reduce time, particularly for introducing thiophenyl substituents . Key intermediates, such as isopropyl esters, are often hydrolyzed under acidic or basic conditions to obtain the final acetic acid derivative .
Q. Which analytical techniques are essential for characterizing this compound?
Standard characterization includes:
- NMR spectroscopy (¹H/¹³C) to confirm substituent positions and purity.
- HPLC-DAD for quantifying the main component and detecting impurities (e.g., degradation products or unreacted intermediates) .
- Mass spectrometry (ESI-MS) to verify molecular weight and fragmentation patterns.
- X-ray crystallography (using SHELX programs) for resolving crystal structures, particularly when studying salt forms or hydrates .
Q. How is the antimicrobial activity of this compound evaluated in preliminary studies?
Basic screening involves:
- Agar diffusion assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) bacteria.
- Microdilution methods to determine minimum inhibitory concentrations (MICs).
- Antifungal testing against C. albicans or A. niger . Activity is often compared to reference drugs (e.g., fluconazole) to establish potency benchmarks.
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yields of the triazole-acetic acid core?
Advanced optimization strategies include:
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance cyclization efficiency, while propan-2-ol minimizes side reactions during ester hydrolysis .
- Catalyst use : Lewis acids (e.g., ZnCl₂) or bases (e.g., K₂CO₃) can accelerate cyclocondensation.
- Microwave irradiation : Reduces reaction time from hours to minutes while maintaining >85% yield . Kinetic studies (via TLC or in-situ IR) are critical for identifying rate-limiting steps.
Q. What structural modifications enhance biological activity while minimizing toxicity?
Structure-activity relationship (SAR) studies highlight:
- Cation substitution : Potassium salts of the acetic acid derivative exhibit superior actoprotective activity compared to sodium or morpholinium salts, likely due to improved membrane permeability .
- Thiophene positioning : 3-Thiophen-yl substituents show higher antimicrobial activity than 2-thiophen-yl analogs, attributed to enhanced π-stacking with microbial enzymes .
- Esterification : Methyl/ethyl esters of the acetic acid moiety improve lipophilicity, aiding blood-brain barrier penetration in neuroactive studies .
Q. How can contradictory data on pharmacological efficacy be resolved?
Discrepancies in biological activity (e.g., variable MICs across studies) may arise from:
- Crystallographic impurities : Use HPLC-DAD to verify purity (>98%) and quantify degradation products .
- Assay conditions : Standardize inoculum size, pH, and temperature in antimicrobial tests.
- Salt form effects : Compare free acid vs. salt forms (e.g., potassium vs. sodium) under identical experimental conditions .
Q. What methodologies address challenges in crystallographic refinement for this compound?
For complex crystal structures:
Q. How does the compound’s stability under stress conditions (e.g., heat, light) impact formulation studies?
Stability studies involve:
- Forced degradation : Expose the compound to 40–80°C (thermal), UV light (photo), and acidic/alkaline hydrolysis.
- Mass balance analysis : Quantify degradation products (e.g., triazole ring cleavage or thiophene oxidation) via LC-MS.
- Kinetic modeling : Determine shelf-life using Arrhenius equations for temperature-dependent decay .
Methodological Notes
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
